Thermal Stability and Process Window
The thermal properties of Br-DNPA provide a significantly wider process window and higher thermal budget compared to its key analogs. The 9,10-bis(2-naphthalenyl) substitution elevates its decomposition temperature far beyond that of simpler halogenated anthracenes, while the 2-bromo substitution pattern distinguishes its melting point from both the parent unsubstituted compound and alternative derivatives . This unique thermal profile is critical for vacuum thermal evaporation (VTE) processes used in OLED manufacturing, where materials must sublime without degradation.
| Evidence Dimension | Melting Point (Mp) and Thermal Decomposition Temperature (Td) |
|---|---|
| Target Compound Data | Mp: 242-248°C ; Td: 425°C (under N2) [1] |
| Comparator Or Baseline | 9,10-Bis(2-naphthyl)anthracene (ADN): Mp 382-384°C ; 2-Bromo-9,10-diphenylanthracene: Mp ~187°C ; 2-Bromoanthracene: Mp ~220°C . |
| Quantified Difference | Br-DNPA Mp is ~135-142°C lower than ADN, enabling lower sublimation temperatures. Its Td is >200°C higher than its Mp, indicating excellent thermal stability during sublimation. Its Mp is ~55-61°C higher than the diphenyl analog, potentially offering improved morphological stability in thin films. |
| Conditions | Mp data from vendor specifications (various); Td from NBNNNO report (N2 atmosphere). |
Why This Matters
A lower melting point than the parent host (ADN) simplifies purification and device fabrication by thermal evaporation, while high decomposition temperature ensures material integrity during processing, reducing batch-to-batch variation in OLED performance.
- [1] NBNNNO. (2023). 2-Bromo-9,10-bis(2-naphthalenyl)anthracene: A Promising Compound for Organic Electronics. View Source
